N-methyl-N-(4-nitrophenyl)benzene-1,4-diamine
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Overview
Description
N-methyl-N-(4-nitrophenyl)benzene-1,4-diamine: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a methyl group attached to the nitrogen atom and a nitro group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(4-nitrophenyl)benzene-1,4-diamine typically involves the reaction of N-methylbenzene-1,4-diamine with a nitrating agent such as nitric acid. The reaction is carried out under controlled conditions to ensure the selective nitration of the phenyl ring. The reaction can be represented as follows:
N-methylbenzene-1,4-diamine+HNO3→this compound+H2O
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-methyl-N-(4-nitrophenyl)benzene-1,4-diamine can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The methyl group attached to the nitrogen atom can be oxidized to form this compound N-oxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as halogens, acids, or alkylating agents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Reduction: N-methyl-N-(4-aminophenyl)benzene-1,4-diamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: this compound N-oxide.
Scientific Research Applications
Chemistry: N-methyl-N-(4-nitrophenyl)benzene-1,4-diamine is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound is used as a probe to study the interactions of aromatic amines with biological macromolecules such as proteins and nucleic acids.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-N-(4-nitrophenyl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins and other biomolecules. This modification can alter the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
N-methyl-N-phenylbenzene-1,4-diamine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
N-methyl-N-(4-aminophenyl)benzene-1,4-diamine: The amino group instead of the nitro group leads to different reduction and substitution reactions.
N-methyl-N-(4-chlorophenyl)benzene-1,4-diamine: The chloro group provides different electrophilic substitution reactions compared to the nitro group.
Uniqueness: N-methyl-N-(4-nitrophenyl)benzene-1,4-diamine is unique due to the presence of both the nitro group and the methyl group attached to the nitrogen atom. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H13N3O2 |
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Molecular Weight |
243.26 g/mol |
IUPAC Name |
4-N-methyl-4-N-(4-nitrophenyl)benzene-1,4-diamine |
InChI |
InChI=1S/C13H13N3O2/c1-15(11-4-2-10(14)3-5-11)12-6-8-13(9-7-12)16(17)18/h2-9H,14H2,1H3 |
InChI Key |
MOBMMLPXRRUKSG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)N)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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